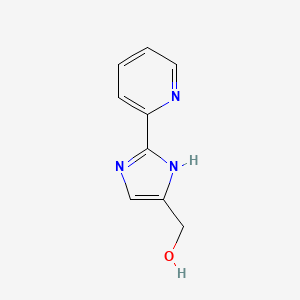

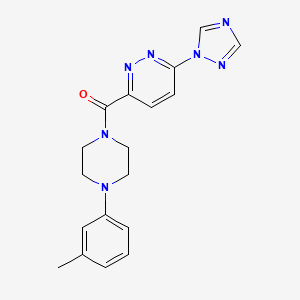

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiadiazole derivatives are a class of compounds known for their diverse pharmacological activities and applications in material science. They are characterized by the presence of a thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom. This structural motif is often incorporated into compounds for the development of new materials and bioactive molecules.

Synthesis Analysis

Thiadiazole derivatives can be synthesized through various methods, including the reaction of thioamides with electrophilic reagents in the presence of DMSO or by oxidative dimerization of thioamides. These methods allow for the preparation of thiadiazole derivatives under relatively mild conditions and with good yields (Takikawa et al., 1985).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using a combination of spectral techniques, including IR, NMR, and mass spectral studies. These techniques allow for the determination of the molecular framework and the identification of functional groups attached to the thiadiazole core (Tiwari et al., 2017).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions and cyclization reactions, enabling the introduction of diverse substituents and the formation of complex molecules with potential biological activity (El-Essawy et al., 2011).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystal structure, can be characterized using X-ray diffraction and other analytical techniques. These properties are influenced by the molecular structure and the nature of substituents on the thiadiazole ring (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, are determined by their molecular structure. These compounds exhibit a range of biological activities, which can be attributed to their interaction with biological targets and the formation of bioactive metabolites (Wang et al., 2010).

科学的研究の応用

Antibacterial and Antifungal Applications

One study describes the synthesis and bioactivity evaluation of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. These compounds exhibited significant antibacterial and antifungal activities, with some derivatives showing even better efficacy than established treatments like bismerthiazol and thiadiazole copper against pathogens such as Xanthomonas oryzae pv. Oryzae and Botrytis cinerea (Lu Yu et al., 2022).

Anticancer Evaluation

Another area of research involves the microwave-assisted synthesis and in vitro evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for anticancer activity. This study found that some synthesized compounds exhibited promising anticancer activity against various human cancer cell lines, showing comparable GI50 values to the standard drug Adriamycin. These findings highlight the potential of thiadiazole-containing compounds in the development of new cancer treatments (S. Tiwari et al., 2017).

Synthesis of Heterocyclic Compounds

Research on the design, synthesis, and antimicrobial activity of novel isochroman-triazoles and thiadiazole hybrids has demonstrated that these compounds exhibit moderate to good antibacterial activity against several bacterial strains, compared to standard drugs like ampicillin. This study underscores the importance of thiadiazole hybrids in the development of new antimicrobial agents (A. Saeed & Amara Mumtaz, 2017).

Agricultural Applications

In the agricultural sector, the synthesis of bimetallic composite catalysts for the synthesis of arylated furans and thiophenes has been explored, with N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide serving as a ligand. These catalysts have shown high activity, facilitating the development of convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings, which are important in the creation of new agrochemicals (N. A. Bumagin et al., 2019).

特性

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18(2)8-13-7-11-5-3-4-6-12(11)9-20-13/h3-6,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKJVINEFNGXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)